[(Vinyloxy)methyl]oxirane
Overview
Description
[(Vinyloxy)methyl]oxirane, also known by its Chemical Abstracts Service (CAS) number 3678-15-7, is an organic compound with the molecular formula C5H8O2 . It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom. This compound is notable for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Preparation Methods
[(Vinyloxy)methyl]oxirane can be synthesized through several methods. One common synthetic route involves the reaction of glycidol with ethyl vinyl ether in the presence of a palladium acetate catalyst and 1,10-phenanthroline in dichloromethane at 60°C for 48 hours . The reaction mixture is then subjected to distillation under reduced pressure to obtain the desired product as a transparent, colorless liquid .
Chemical Reactions Analysis
[(Vinyloxy)methyl]oxirane undergoes various chemical reactions, including ring-opening reactions, which are typical for epoxides. These reactions can proceed via nucleophilic substitution mechanisms, either S_N2 or S_N1, depending on the reaction conditions . Common reagents used in these reactions include bases like sodium hydroxide and acids like sulfuric acid . The major products formed from these reactions are typically alcohols or ethers, depending on the nucleophile involved .
Scientific Research Applications
[(Vinyloxy)methyl]oxirane has several scientific research applications. It is used in the synthesis of heterocycles through ring-expansion reactions, which are valuable in the development of pharmaceuticals and other biologically active compounds . Additionally, it is employed in the preparation of antioxidants by introducing vinyloxy groups into known antioxidant structures, enhancing their stability and effectiveness . This compound is also utilized in polymer chemistry for the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of [(Vinyloxy)methyl]oxirane primarily involves the ring-opening of the oxirane ring. This process can occur under both acidic and basic conditions, leading to the formation of various products depending on the nucleophile present . The ring strain in the three-membered oxirane ring makes it highly reactive and susceptible to nucleophilic attack . This reactivity is harnessed in various synthetic applications, allowing for the formation of complex molecules from simple starting materials .
Comparison with Similar Compounds
[(Vinyloxy)methyl]oxirane is similar to other oxirane compounds, such as ethylene oxide and propylene oxide, which also feature a three-membered ring structure containing an oxygen atom . this compound is unique due to the presence of the vinyloxy group, which imparts additional reactivity and versatility in chemical reactions . This makes it particularly valuable in the synthesis of complex molecules and materials with specific properties .
Similar Compounds::- Ethylene oxide
- Propylene oxide
- Butylene oxide
Properties
IUPAC Name |
2-(ethenoxymethyl)oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-6-3-5-4-7-5/h2,5H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRUAPNVLBABCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958000 | |
Record name | 2-[(Ethenyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3678-15-7 | |
Record name | Glycidyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3678-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Vinyloxy)methyl)oxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003678157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Ethenyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30958000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(vinyloxy)methyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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